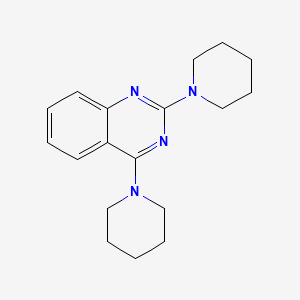

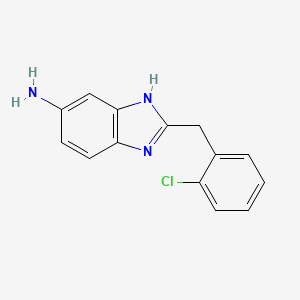

2,4-Di(piperidin-1-yl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Di(piperidin-1-yl)quinazoline is a quinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds showed significant inhibitory activity against PAK4 . This series of compounds has the potential for further development as PAK4 inhibitors for anticancer activity .

Synthesis Analysis

The synthesis of 2,4-Di(piperidin-1-yl)quinazoline involves several steps. Under basic conditions, the 4-position chlorine of 3 was selectively substituted with 3-amino-5-cyclopropylpyrazole to give the key intermediate 5 . A Pd (II)-catalyzed [4 + 1 + 1] modular synthesis of diverse quinazoline-2,4- (1 H,3 H)-diones through one-pot cascade reactions of cyclocondensation of o - (alkyl)aminobenzoic acids with CO, amidation of the intermediate isatoic anhydrides with amines, and unprecedented carbonylation of the resulting o -aminobenzamides with CO under 1 atm and 60 °C conditions has been described .Molecular Structure Analysis

The molecular structure of 2,4-Di(piperidin-1-yl)quinazoline is complex and involves several functional groups . Molecular docking analysis was performed to predict the possible binding mode of compound 8d .Chemical Reactions Analysis

4-Amino-2- [2- (piperidin-1-ylazo)phenyl]quinazoline (17a) behaves as a masked diazonium compound and decomposes in mineral acids, in acetic acid containing copper-bronze, in hot ethylene glycol, on photolysis in methanol or ethanol, or on reduction .Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Activities

Quinazoline derivatives, including those structurally similar to 2,4-Di(piperidin-1-yl)quinazoline, have demonstrated significant antifungal and antibacterial activities. For example, a derivative was found effective against the fungus Aspergillus flavus and the bacteria Pseudomonas (Kale & Durgade, 2017).

Antitumor Activity

Quinazoline derivatives have shown promising results in the field of cancer research. Various derivatives have been prepared and evaluated for their antiproliferative activities against different cancer cell lines. Some of these compounds, including those with a piperidine ring, exhibited potent antitumor activities (Wang et al., 2012), (Zhang et al., 2016).

Anti-Tubercular Agents

The 2,4-diaminoquinazoline class, closely related to 2,4-Di(piperidin-1-yl)quinazoline, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This class has been extensively evaluated as a potential lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Antihypertensive Agents

Quinazoline derivatives with a piperidine ring system have been tested for their antihypertensive activity. Certain compounds in this category showed strong hypotensive effects in animal models, suggesting potential applications in managing hypertension (Takai et al., 1986).

Antimalarial Compounds

Febrifugine, a quinazoline alkaloid, has stimulated research into derivatives for antimalarial drugs due to its potent activity against Plasmodium falciparum. Modifications in the quinazoline and piperidine rings have led to new compounds with significant antimalarial activity (Kikuchi et al., 2006).

Platelet Aggregation Inhibitors

2-Piperazin-1-yl-quinazolines have been synthesized and evaluated for their antiaggregative activity. These compounds effectively inhibited platelet aggregation in vitro and blocked specific protein-ligand interactions, indicating their potential as platelet aggregation inhibitors (Krysko et al., 2016).

Cardiotonic Activity

1-(6,7-Dimethoxy-4-quinazolinyl)piperidines with various heterocycles showed cardiotonic activity in animal models. The structure-activity relationships of these compounds suggest their potential as cardiotonic agents (Nomoto et al., 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-di(piperidin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-15-9-3-4-10-16(15)19-18(20-17)22-13-7-2-8-14-22/h3-4,9-10H,1-2,5-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLIPIFFUYCEGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di(piperidin-1-yl)quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2729701.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2729716.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2729723.png)